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Compound of Interest

Compound Name: Muscarine iodide

Cat. No.: B131437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective chemical

synthesis of (+)-muscarine iodide, a potent muscarinic acetylcholine receptor agonist. The

document details a well-established synthetic pathway, presenting in-depth experimental

protocols and quantitative data to facilitate replication and further investigation by researchers

in medicinal chemistry and drug development.

Introduction
Muscarine, a natural alkaloid first isolated from the Amanita muscaria mushroom, is a

cornerstone in the study of the cholinergic nervous system. Its high affinity and selectivity for

muscarinic acetylcholine receptors have made it an invaluable tool for pharmacological

research. The synthesis of muscarine and its stereoisomers is of significant interest for the

development of new therapeutic agents targeting these receptors. This guide focuses on a

concise and efficient stereoselective synthesis of (+)-muscarine, the naturally occurring and

most active enantiomer.

Stereoselective Synthesis of (+)-Muscarine Iodide
from S-(-)-Ethyl Lactate
A widely recognized and efficient method for the synthesis of (+)-muscarine iodide
commences with the readily available chiral precursor, S-(-)-ethyl lactate. This five-step
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synthesis, developed by Chan and Li, offers a good overall yield and high stereoselectivity.[1]

Overall Synthesis Pathway
The synthesis proceeds through the protection of the hydroxyl group of S-(-)-ethyl lactate,

followed by reduction to the corresponding aldehyde. A key step involves a zinc-mediated

allylation in an aqueous medium, which stereoselectively furnishes the desired homoallylic

alcohol. Subsequent iodocyclization constructs the tetrahydrofuran ring, and a final

quaternization with trimethylamine yields (+)-muscarine iodide.
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Step 1: Protection

Step 2: Reduction

Step 3: Allylation

Step 4: Iodocyclization

Step 5: Quaternization

S-(-)-Ethyl Lactate

Protected Ester

2,6-Dichlorobenzyl bromide,
Ag2O, Ether, reflux

Aldehyde

DIBAL-H, Ether, -78°C

Homoallylic Alcohol

Allyl bromide, Zn,
H2O, NH4Cl

Iodinated Tetrahydrofuran

I2, CH3CN, 0°C

Muscarine Iodide

Trimethylamine, EtOH, 80°C

Click to download full resolution via product page

Figure 1: Stereoselective synthesis of (+)-muscarine iodide from S-(-)-ethyl lactate.
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Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures for each step of the synthesis,

accompanied by a table summarizing the quantitative data.

Step 1: Synthesis of Ethyl (S)-2-(2',6'-dichlorobenzyloxy)-propionate

To a solution of S-(-)-ethyl lactate (1.0 eq) and 2,6-dichlorobenzyl bromide (1.0 eq) in dry

diethyl ether, powdered silver oxide (1.05 eq) is added portion-wise. The reaction mixture is

refluxed for 6 hours. After cooling, the mixture is filtered through Celite, and the solvent is

evaporated. The crude product is purified by flash chromatography.

Step 2: Synthesis of (S)-2-(2',6'-dichlorobenzyloxy)-propanal

The protected ester from Step 1 is dissolved in dry diethyl ether and cooled to -78°C. A solution

of diisobutylaluminium hydride (DIBAL-H) in hexanes (1.1 eq) is added dropwise, and the

reaction is stirred at -78°C for 2 hours. The reaction is quenched with methanol, warmed to

room temperature, and filtered. The solvent is evaporated to yield the crude aldehyde, which is

used in the next step without further purification.

Step 3: Synthesis of (2S,3R)-1-allyl-2-(2',6'-dichlorobenzyloxy)-propan-1-ol

The crude aldehyde from Step 2 is added to a mixture of zinc powder (1.5 eq) and allyl bromide

(1.5 eq) in water. A catalytic amount of ammonium chloride is added to initiate the reaction. The

mixture is stirred at room temperature for 3 hours. The product is extracted with diethyl ether

and purified by flash chromatography to separate the diastereomers.

Step 4: Synthesis of (2S,4R,5S)-2-(iodomethyl)-5-methyl-4-(2',6'-dichlorobenzyloxy)-

tetrahydrofuran

The major anti-diastereomer from Step 3 is dissolved in acetonitrile and cooled to 0°C. Iodine

(1.2 eq) is added, and the mixture is stirred for 3 hours. The reaction is quenched with aqueous

sodium thiosulfate solution and extracted with diethyl ether. The organic layer is dried and

concentrated to give the cyclized product.

Step 5: Synthesis of (+)-Muscarine Iodide
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The iodinated tetrahydrofuran derivative from Step 4 is dissolved in ethanol, and an excess of

trimethylamine is added. The mixture is heated in a sealed tube at 80°C for 4 hours. After

cooling, the solvent is evaporated, and the residue is purified by recrystallization to afford (+)-

muscarine iodide.

Step Product
Starting
Material

Reagents Yield (%)
Diastereom
eric Ratio
(anti:syn)

1

Ethyl (S)-2-

(2',6'-

dichlorobenzy

loxy)-

propionate

S-(-)-Ethyl

Lactate

2,6-

Dichlorobenz

yl bromide,

Ag2O

90 N/A

2

(S)-2-(2',6'-

dichlorobenzy

loxy)-

propanal

Protected

Ester
DIBAL-H (used crude) N/A

3

(2S,3R)-1-

allyl-2-(2',6'-

dichlorobenzy

loxy)-propan-

1-ol

Aldehyde
Allyl bromide,

Zn, NH4Cl

85

(combined)
71:29

4

(2S,4R,5S)-2-

(iodomethyl)-

5-methyl-4-

(2',6'-

dichlorobenzy

loxy)-

tetrahydrofur

an

Homoallylic

Alcohol
I2 85 N/A

5
(+)-Muscarine

Iodide

Iodinated

Tetrahydrofur

an

Trimethylami

ne
80 N/A
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Table 1: Summary of Quantitative Data for the Synthesis of (+)-Muscarine Iodide.

Conclusion
This guide has detailed a robust and stereoselective pathway for the synthesis of (+)-

muscarine iodide. The provided experimental protocols and quantitative data serve as a

valuable resource for researchers engaged in the synthesis of muscarinic agonists and the

development of novel therapeutics. The straightforward nature of the reactions and the

accessibility of the starting materials make this a practical approach for laboratory-scale

synthesis. Further research may focus on the optimization of reaction conditions and the

exploration of alternative chiral precursors to enhance the overall efficiency and applicability of

muscarine synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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